4-bromo-N-methoxy-N,2-dimethylbenzamide
Overview
Description
4-bromo-N-methoxy-N,2-dimethylbenzamide is an organic compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . It is a derivative of benzamide, characterized by the presence of a bromine atom at the 4-position, a methoxy group, and two methyl groups attached to the nitrogen atom.
Mechanism of Action
Target of Action
It is known that benzamides, a class of compounds to which this molecule belongs, can interact with various targets, including enzymes and receptors .
Mode of Action
Benzamides, in general, can act as inhibitors or activators depending on their specific targets . They can bind to their targets, leading to conformational changes that can either enhance or inhibit the function of the target .
Biochemical Pathways
Benzamides can influence various biochemical pathways depending on their specific targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-bromo-N-methoxy-N,2-dimethylbenzamide . These factors can affect the compound’s solubility, stability, and interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-methoxy-N,2-dimethylbenzamide typically involves the bromination of N-methoxy-N,2-dimethylbenzamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-methoxy-N,2-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted benzamides, sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-bromo-N-methoxy-N,2-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N,N-dimethylbenzamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-bromo-3-methoxybenzamide: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
Uniqueness
4-bromo-N-methoxy-N,2-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both bromine and methoxy groups enhances its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
4-bromo-N-methoxy-N,2-dimethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-7-6-8(11)4-5-9(7)10(13)12(2)14-3/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTHMRPWEAXRML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)N(C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101280020 | |
Record name | 4-Bromo-N-methoxy-N,2-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101280020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178313-45-6 | |
Record name | 4-Bromo-N-methoxy-N,2-dimethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178313-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-methoxy-N,2-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101280020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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